molecular formula C17H18N2OS B2615967 (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 865546-50-5

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine

Cat. No.: B2615967
CAS No.: 865546-50-5
M. Wt: 298.4
InChI Key: FFWUFVNXEUBKSS-UHFFFAOYSA-N
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Description

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-20-13-8-6-12(7-9-13)16-17(21-11-10-18)14-4-2-3-5-15(14)19-16/h2-9,19H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUFVNXEUBKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325621
Record name 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865546-50-5
Record name 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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